
2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be characterized by the presence of a 1,3,4-oxadiazole ring attached to a 2-chlorophenyl group and a pyridin-4-yl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, and the pyridin-4-yl group . These groups could potentially participate in a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, and the pyridin-4-yl group . These groups could affect properties such as solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Cholinesterase Inhibition and Potential Dementia Treatment
- 2,5-Disubstituted 1,3,4-oxadiazoles, including compounds similar to 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, have been studied for their potential in treating dementias like Alzheimer's. They exhibit moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. This class of compounds shows promising results in enzyme inhibition, potentially more effective than established drugs like rivastigmine (Pflégr et al., 2022).
Anticancer and Antimicrobial Properties
- Certain 1,3,4-oxadiazole analogues demonstrate notable anticancer properties. Studies have shown their effectiveness against various cancer cell lines, including non-small lung cancer, colon cancer, and breast cancer. These compounds also exhibit antimicrobial properties, with some showing significant antibacterial and antifungal activities (Ahsan & Shastri, 2015).
Anti-tubercular Activity
- Research on oxadiazole derivatives, including the 2-(2-Chlorophenyl) variant, highlights their potential in treating tuberculosis. These compounds show moderate activity against Mycobacterium tuberculosis, comparable to standard anti-tuberculosis agents (Al-Tamimi et al., 2018).
Photophysical Applications
- The photophysical properties of 1,3,4-oxadiazole derivatives have been explored, particularly their potential in electrospinning composite fibers and photoluminescence. These studies focus on improving emissive performance and photostability, which have applications in the development of new materials for electronics and photonics (Nie et al., 2015).
Structural Analysis in Crystal Chemistry
- Crystal structure analysis of oxadiazole compounds provides insights into their molecular configurations. Understanding these structures can have implications in the development of new materials with specific properties, such as enhanced reactivity or stability (Shen et al., 2018).
Electroluminescence and Electronic Devices
- Studies on 1,3,4-oxadiazole-containing compounds, such as those related to 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, have focused on their electroluminescence properties. These properties are crucial in the design and improvement of organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2007).
Safety and Hazards
As with any chemical compound, handling “2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole” would require appropriate safety precautions to prevent exposure and potential harm . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity.
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and development of applications in areas such as medicinal chemistry or materials science .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQGEZCHIHCDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)
![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)
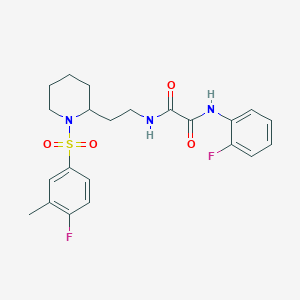
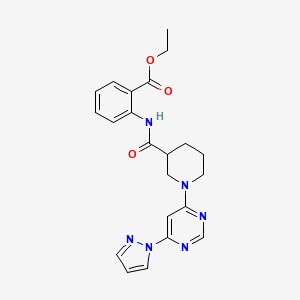
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)

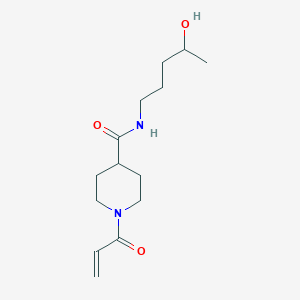
![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
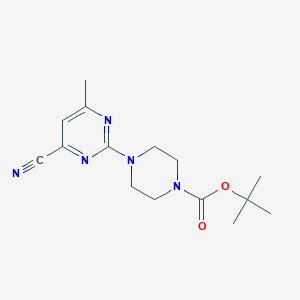
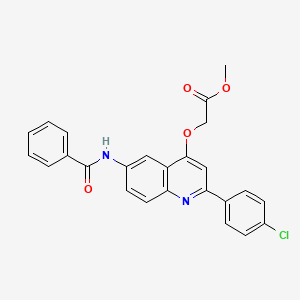
![Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride](/img/structure/B2990662.png)
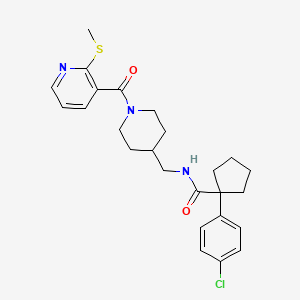
![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2990671.png)